The Chromanone Scaffold: Physicochemical Dynamics, Stability, and Synthesis of 2-Propylchroman-4-one
The Chromanone Scaffold: Physicochemical Dynamics, Stability, and Synthesis of 2-Propylchroman-4-one
Executive Summary
2-Propylchroman-4-one (CAS: 62756-34-7) represents a highly privileged structural motif in contemporary medicinal chemistry[1]. Characterized by its bicyclic benzopyranone core and a lipophilic propyl substitution at the C-2 position, this compound serves as a critical intermediate for synthesizing selective Sirtuin 2 (SIRT2) inhibitors and complex antimicrobial polyketides[1][2]. This technical guide provides a comprehensive analysis of its physicochemical properties, thermodynamic stability, and experimental synthesis protocols, designed for researchers in drug development and chemical biology.
Physicochemical Profiling and Structural Dynamics
The physicochemical behavior of 2-propylchroman-4-one is dictated by the electron-withdrawing nature of its carbonyl and ether oxygens, balanced by the lipophilicity of the propyl chain[1].
Quantitative Data Summary
Table 1: Physicochemical Properties of 2-Propylchroman-4-one
| Property | Value / Description |
| IUPAC Name | 2-propyl-2,3-dihydrochromen-4-one[1] |
| CAS Number | 62756-34-7[1] |
| Molecular Formula | C12H14O2[1] |
| Molecular Weight | 190.24 g/mol [1] |
| Structural Core | Chroman-4-one (Benzopyran-4-one derivative)[1] |
| Physical State | Viscous liquid to off-white solid (temperature/substitution dependent)[2] |
The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) serves as a critical indicator of the molecule's thermodynamic stability[1]. A larger HOMO-LUMO gap in the chromanone core suggests high chemical stability and lower spontaneous reactivity under physiological conditions, making it an ideal scaffold for drug candidates[1].
Stability Profile: Stereochemistry and Tautomerism
The stability of 2-propylchroman-4-one and its derivatives is heavily influenced by stereochemical and tautomeric dynamics in solution.
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Stereochemical Stability: When the chromanone ring is further substituted (e.g., at the 3-position with a halogen), the molecule exhibits diastereomerism[2]. Density Functional Theory (DFT) calculations and NMR spectroscopy confirm that the cis-isomer is thermodynamically favored[2]. This higher stability is due to minimized steric clashes between the equatorial alkyl chain and the adjacent substituent[2].
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Tautomeric Equilibrium: In more complex natural derivatives, such as polyketide 13 isolated from the marine actinomycete Streptomyces sundarbansensis, the chromanone core is linked to a hydroxypyrone moiety[3]. These compounds exhibit a dynamic tautomeric equilibrium between 4-hydroxy-α-pyrone and 2-hydroxy-γ-pyrone forms[3]. This tautomerism is critical for their selective bacteriostatic activity against Methicillin-resistant Staphylococcus aureus (MRSA)[3][4].
Experimental Methodology: Microwave-Assisted Synthesis
Conventional synthesis of chromanones often suffers from prolonged reaction times and competitive side reactions. The following self-validating protocol utilizes a base-mediated, microwave-assisted aldol condensation to synthesize 2-propylchroman-4-one derivatives efficiently[2][5].
Step-by-Step Protocol
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Reagent Preparation: Dissolve 2'-hydroxyacetophenone (or a substituted analog, 2.00 mmol) in absolute ethanol to create a 0.4 M solution[2].
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Catalyst Addition: Add butanal (2.23 mmol, 1.1 equiv) and diisopropylamine (DIPA) (2.85 mmol, 1.1 equiv) to the solution[2].
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Causality: DIPA is selected as a secondary amine base because it efficiently forms an enamine/enolate intermediate with the ketone without acting as a strong nucleophile that might trigger unwanted side reactions.
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Microwave Irradiation: Subject the sealed reaction vessel to microwave irradiation at 160–170 °C for 1 hour with a fixed hold time[2].
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Causality: Microwave heating ensures uniform thermal distribution, providing the necessary activation energy to drive both the initial aldol condensation and the subsequent intramolecular oxa-Michael addition (cyclization) in a single pot[2]. This drastically improves the yield of the thermodynamically stable product.
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Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting acetophenone.
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Liquid-Liquid Extraction (Workup): Dilute the crude mixture with dichloromethane (CH2Cl2). Wash sequentially with 10% aqueous NaOH, 1 M HCl, distilled water, and brine[2].
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Causality: The NaOH wash is a self-validating step critical for removing unreacted phenolic starting materials. The HCl wash neutralizes residual DIPA base, ensuring the organic layer contains only the neutral chromanone product[2].
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Drying and Purification: Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography using an EtOAc:hexane gradient (e.g., 5%) to yield the pure chroman-4-one[2].
Figure 1: Microwave-assisted one-pot synthetic workflow for 2-propylchroman-4-one.
Biological Applications: SIRT2 Inhibition
The 2-propylchroman-4-one scaffold is highly valued in oncology and aging research due to its ability to selectively inhibit Sirtuin 2 (SIRT2), an NAD+-dependent deacetylase[2][6]. The propyl chain at the C-2 position is not merely structural; it is precisely calibrated to occupy the hydrophobic binding pocket of the SIRT2 enzyme, while the chromanone core mimics the native substrate's geometry[2]. Derivatives with electron-withdrawing groups (e.g., 8-bromo-6-chloro-2-propylchroman-4-one) show IC50 values in the low micromolar range, exhibiting excellent selectivity over SIRT1 and SIRT3[2][6].
Figure 2: Mechanism of action of 2-propylchroman-4-one derivatives in SIRT2 inhibition.
References
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[1] Benchchem. 2-Propylchroman-4-one|High-Purity Research Compound.
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[2] Journal of Medicinal Chemistry - ACS Publications. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.
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[3] MDPI. Antibacterial Polyketides from the Marine Alga-Derived Endophitic Streptomyces sundarbansensis: A Study on Hydroxypyrone Tautomerism.
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[4] FAO AGRIS. Antibacterial Polyketides from the Marine Alga-Derived Endophitic Streptomyces sundarbansensis: A Study on Hydroxypyrone Tautomerism.
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[6] PMC. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.
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[5] ACS Publications. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.
Sources
- 1. 2-Propylchroman-4-one|High-Purity Research Compound [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Antibacterial Polyketides from the Marine Alga-Derived Endophitic Streptomyces sundarbansensis: A Study on Hydroxypyrone Tautomerism [agris.fao.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
